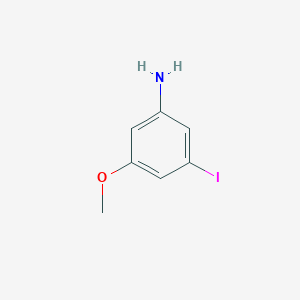

3-Iodo-5-methoxyaniline

説明

BenchChem offers high-quality 3-Iodo-5-methoxyaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Iodo-5-methoxyaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-iodo-5-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVUBIWPMRYHPBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441130 | |

| Record name | 3-iodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62605-98-5 | |

| Record name | 3-iodo-5-methoxybenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-iodo-5-methoxyaniline exact mass and molecular weight

Analytical and Synthetic Paradigms of 3-Iodo-5-Methoxyaniline: A Comprehensive Guide to Exact Mass, Molecular Weight, and Mass Spectrometry Profiling

Executive Summary

In modern drug development and synthetic organic chemistry, halogenated anilines serve as indispensable scaffolds. 3-Iodo-5-methoxyaniline (CAS: 62605-98-5) is a highly versatile building block, primarily utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) due to the high reactivity of its carbon-iodine bond.

For analytical scientists and synthetic chemists, understanding the precise physicochemical properties of this compound—specifically the distinction between its molecular weight and exact mass—is critical for downstream structural validation. This whitepaper provides an in-depth technical analysis of the mass metrics, isotopic behavior, and High-Resolution Mass Spectrometry (HRMS) profiling of 3-iodo-5-methoxyaniline.

Part 1: Fundamental Mass Metrics and Isotopic Causality

A common pitfall in analytical workflows is the conflation of Molecular Weight (MW) and Exact Mass (Monoisotopic Mass). For heavily halogenated compounds, this distinction is not merely semantic; it dictates the parameters of experimental validation.

-

Molecular Weight (249.05 g/mol ): This is the abundance-weighted average of all isotopes present in the molecule[1]. It is the macroscopic metric used exclusively for stoichiometric calculations, such as determining molar equivalents and predicting synthetic yields.

-

Exact Mass (248.96506 Da): This is the calculated mass of the molecule utilizing only the most abundant isotope of each constituent element (e.g., 12 C, 1 H, 127 I, 14 N, 16 O)[1]. High-Resolution Mass Spectrometers (Orbitrap, Q-TOF) measure this exact mass to validate empirical formulas.

The "Negative Mass Defect" of Iodine

The exact mass of 3-iodo-5-methoxyaniline (248.965 Da) is notably lower than its nominal mass (249 Da). This causality is driven by the mass defect of iodine . While elements like hydrogen ( 1 H = 1.0078 Da) push the exact mass of organic molecules above their nominal integer mass, iodine ( 127 I = 126.9045 Da) has a negative mass defect. This unique isotopic signature pulls the overall exact mass below the integer threshold, serving as a critical diagnostic feature during MS data processing to confirm the presence of the iodo-substituent.

Data Presentation: Mass and Physicochemical Properties

Table 1: Key analytical metrics for 3-iodo-5-methoxyaniline validation[1],[2].

| Property | Value | Analytical / Synthetic Application |

| Chemical Formula | C 7 H 8 INO | Empirical formula validation |

| Molecular Weight | 249.05 g/mol | Reagent weighing, stoichiometry |

| Exact Mass (Monoisotopic) | 248.96506 Da | HRMS MS1 targeting |

| Nominal Mass | 249 Da | Low-resolution MS (e.g., GC-MS) |

| Theoretical [M+H] + | 249.9723 Da | Positive-ion Electrospray Ionization (ESI+) |

| Commercial Purity Standard | ≥ 98% | Baseline requirement for catalytic coupling |

Part 2: Synthetic Workflow and Quality Control

To ensure the integrity of 3-iodo-5-methoxyaniline used in downstream drug development, the synthetic pathway must be tightly coupled with analytical checkpoints. The compound is typically synthesized starting from 3-methoxy-5-nitroaniline. The amine is first diazotized and treated with an iodide source to yield 1-iodo-3-methoxy-5-nitrobenzene. Subsequent reduction of the nitro group (often via iron filings and hydrochloric acid) yields the final 3-iodo-5-methoxyaniline[3].

Fig 1: Synthetic workflow and HRMS quality control checkpoint for 3-iodo-5-methoxyaniline.

Part 3: Self-Validating Experimental Protocol for LC-HRMS

To verify the identity and purity of 3-iodo-5-methoxyaniline, a robust Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol is required. The following methodology is designed as a self-validating system, ensuring that experimental artifacts do not yield false positives.

Step-by-Step Methodology

1. Sample Preparation & Matrix Selection

-

Action: Dissolve 1.0 mg of the synthesized or procured 3-iodo-5-methoxyaniline in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

-

Causality: The aniline moiety is highly basic. The inclusion of 0.1% Formic Acid forces the protonation of the amine group in solution, drastically enhancing the ionization efficiency and ensuring a dominant [M+H] + signal during ESI+.

2. Chromatographic Separation (UPLC)

-

Action: Inject 2 µL onto a sub-2 µm C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a mobile phase gradient from 5% B to 95% B over 4 minutes (A = H 2 O + 0.1% FA; B = MeCN + 0.1% FA).

-

Causality: The lipophilic nature of the iodo- and methoxy- substituents ensures strong retention on the C18 stationary phase. This prevents the analyte from eluting in the solvent front (void volume), effectively bypassing the zone of highest ion suppression caused by un-retained salts from the reduction step (e.g., residual iron/chlorides)[3].

3. Mass Spectrometer Tuning (ESI+)

-

Action: Operate the Orbitrap or Q-TOF in positive electrospray ionization mode. Set the capillary voltage to 3.5 kV. Crucial: Maintain the in-source fragmentor or cone voltage strictly below 30 V.

-

Causality: The carbon-iodine (C-I) bond is relatively labile compared to C-C or C-N bonds. High in-source voltages induce premature homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical ( ⋅ I, 126.9 Da). Keeping the voltage low preserves the intact molecular ion for accurate mass measurement.

4. Data Processing & Formula Validation

-

Action: Extract the ion chromatogram (EIC) for m/z 249.9723 using a narrow mass tolerance window of ± 5 ppm.

-

Self-Validation: Calculate the mass error using the formula: Mass Error (ppm) =[(Experimental Mass - Theoretical Mass) / Theoretical Mass] × 10^6. An error of < 3 ppm, combined with the absence of an M+2 isotope peak (since Iodine is monoisotopic, 127 I), definitively validates the 3-iodo-5-methoxyaniline structure.

Fig 2: Logical causality of the LC-HRMS analytical workflow for mass verification.

References

- ECHEMI. "3-iodo-5-methoxyaniline Formula - ECHEMI" (Contains Exact Mass and Molecular Weight specifications).

- Benchchem. "Synthesis routes of 3-Methoxy-5-nitroaniline" (Details the diazotization and reduction synthesis pathways for 3-iodo-5-methoxyaniline).

- Alfa Chemistry. "CAS 626-06-2 Pyridine-2,6-diol - Alfa Chemistry" (Includes commercial baseline purity standards for 3-iodo-5-methoxyaniline CAS 62605-98-5).

Sources

1H and 13C NMR chemical shifts for 3-iodo-5-methoxyaniline

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1][2][3][4] This guide offers a detailed examination of the ¹H and ¹³C NMR spectra of 3-iodo-5-methoxyaniline, a key intermediate in various synthetic pathways, particularly in pharmaceutical research and development.[5] By analyzing the predicted chemical shifts and coupling patterns, this document serves as a practical reference for the structural elucidation and quality assessment of this compound. The principles behind substituent effects on the aromatic ring are explored to provide a causal understanding of the observed spectral features. Furthermore, a standardized protocol for sample preparation and data acquisition is presented to ensure high-quality, reproducible results.

Introduction

3-Iodo-5-methoxyaniline (CAS No. 62605-98-5) is a substituted aromatic amine that serves as a versatile building block in organic synthesis.[5] Its unique substitution pattern, featuring an iodo, a methoxy, and an amino group, makes it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients.[5] The precise characterization of such intermediates is critical to ensure the identity, purity, and integrity of the final products.

NMR spectroscopy stands as the definitive method for the structural identification of organic compounds.[3][4] It operates on the principle of nuclear magnetic resonance, where atomic nuclei with a non-zero magnetic moment, such as ¹H and ¹³C, interact with an external magnetic field.[1][2] The resulting signals, or chemical shifts, are highly sensitive to the local electronic environment of each nucleus, providing a detailed map of the molecular architecture.[1][4] This guide will dissect the predicted ¹H and ¹³C NMR spectra of 3-iodo-5-methoxyaniline, providing a framework for its unambiguous identification.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted NMR chemical shifts for 3-iodo-5-methoxyaniline. These predictions are based on established additivity rules and analysis of substituent effects on the benzene ring.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-iodo-5-methoxyaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~6.85 | Triplet (t) | ~1.5 - 2.0 | 1H |

| H-4 | ~6.60 | Triplet (t) | ~2.0 - 2.5 | 1H |

| H-6 | ~6.25 | Triplet (t) | ~2.0 | 1H |

| -NH₂ | ~3.80 | Broad Singlet (br s) | - | 2H |

| -OCH₃ | ~3.75 | Singlet (s) | - | 3H |

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-iodo-5-methoxyaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (-NH₂) | ~148 |

| C-2 | ~115 |

| C-3 (-I) | ~95 |

| C-4 | ~122 |

| C-5 (-OCH₃) | ~161 |

| C-6 | ~105 |

| -OCH₃ | ~55 |

Analysis and Interpretation of NMR Spectra

The chemical shifts in an aromatic system are governed by the interplay of inductive and resonance effects of the substituents.[6][7][8][9]

-

Amino Group (-NH₂): This is a strong activating group, donating electron density to the ring through resonance, primarily at the ortho and para positions. This donation causes significant shielding (upfield shift).

-

Methoxy Group (-OCH₃): This is also a strong activating group that donates electron density via resonance, causing shielding at the ortho and para positions. It has a moderate electron-withdrawing inductive effect.

-

Iodine (-I): As a halogen, iodine is deactivating due to its electron-withdrawing inductive effect. However, it is the least electronegative of the common halogens and can donate electron density weakly through resonance. Its primary influence is deshielding.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals, each integrating to one proton.

-

H-6 (δ ~6.25 ppm): This proton is ortho to the strongly electron-donating -NH₂ group and para to the electron-donating -OCH₃ group. The combined shielding effects from these two groups cause this proton to appear at the most upfield position.

-

H-4 (δ ~6.60 ppm): This proton is ortho to the -OCH₃ group and meta to the -NH₂ and -I groups. It experiences strong shielding from the methoxy group, placing it upfield.

-

H-2 (δ ~6.85 ppm): This proton is ortho to the -NH₂ group and meta to the -OCH₃ and -I groups. It is strongly shielded by the amino group. The slight downfield shift relative to H-4 and H-6 is due to the meta-relationship with the other substituents.

The protons on the aromatic ring exhibit small coupling constants (triplets), which is characteristic of meta-coupling between H-2, H-4, and H-6. The -OCH₃ protons appear as a sharp singlet around 3.75 ppm, and the -NH₂ protons typically appear as a broad singlet around 3.80 ppm, the chemical shift of which can be highly dependent on solvent and concentration.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a clear picture of the electronic environment of each carbon atom.

-

C-5 (-OCH₃) (δ ~161 ppm): The carbon directly attached to the oxygen of the methoxy group is the most deshielded (downfield) due to the direct attachment to the electronegative oxygen atom.

-

C-1 (-NH₂) (δ ~148 ppm): Similarly, the carbon bonded to the nitrogen of the amino group is significantly deshielded.

-

C-4 (δ ~122 ppm): This carbon is ortho to the methoxy group and meta to the other two. Its chemical shift is influenced by the shielding from the methoxy group.

-

C-2 (δ ~115 ppm): This carbon is ortho to the amino group, experiencing its strong shielding effect.

-

C-6 (δ ~105 ppm): Being ortho to the amino group and para to the methoxy group, this carbon experiences the strongest shielding and thus appears most upfield among the protonated carbons.

-

C-3 (-I) (δ ~95 ppm): The carbon bearing the iodine atom is significantly shielded due to the "heavy atom effect," a phenomenon where the large electron cloud of iodine induces a shielding effect. This often causes the ipso-carbon to appear at a surprisingly upfield position.

-

-OCH₃ (δ ~55 ppm): The methyl carbon of the methoxy group appears in the typical region for such functionalities.

Visualization of Molecular Structure and NMR Correlations

The following diagram illustrates the structure of 3-iodo-5-methoxyaniline and the key relationships influencing its NMR spectrum.

Caption: Molecular structure of 3-iodo-5-methoxyaniline with predicted NMR shifts.

Experimental Protocol for NMR Data Acquisition

This section provides a standardized operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra.[10][11][12][13]

I. Personal Protective Equipment (PPE)

-

Safety goggles must be worn at all times in the laboratory.

-

Wear appropriate laboratory gloves when handling chemicals and solvents.

II. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. If the sample shows poor solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) can be used.

-

Sample Weighing: Accurately weigh approximately 5-10 mg of 3-iodo-5-methoxyaniline for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

-

Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, use a sonicator for a short period.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the liquid height is approximately 4-5 cm.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

III. Instrument Setup and Data Acquisition

-

Instrument Access: Before approaching the NMR spectrometer, remove all ferromagnetic items (keys, credit cards, etc.).[10]

-

Sample Insertion: Carefully place the NMR tube into a spinner turbine, adjusting the depth using the provided gauge. Insert the sample into the magnet, either manually or via an automated sample changer.

-

Software Setup:

-

Open the NMR acquisition software (e.g., TopSpin, VnmrJ).

-

Create a new experiment file, providing a unique name and directory.

-

Load a standard set of acquisition parameters for the desired experiment (e.g., ¹H, ¹³C).

-

-

Locking and Shimming:

-

The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, which is crucial for high resolution.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and number of scans (typically 8-16 for a sample of this concentration).

-

Tune and match the probe for the ¹H frequency.

-

Acquire the spectrum.

-

-

¹³C NMR Acquisition:

-

Load a standard proton-decoupled ¹³C experiment.

-

The number of scans will be significantly higher than for ¹H NMR (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Tune and match the probe for the ¹³C frequency.

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum correctly.

-

Perform baseline correction.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H spectrum.

-

Conclusion

The structural elucidation of 3-iodo-5-methoxyaniline is readily achievable through the combined application of ¹H and ¹³C NMR spectroscopy. By understanding the fundamental principles of substituent-induced chemical shifts, researchers can confidently assign the signals in the NMR spectra to the corresponding nuclei within the molecule. The predicted data and detailed analysis provided in this guide serve as a robust reference for scientists and professionals engaged in the synthesis and quality control of this important chemical intermediate. Adherence to the outlined experimental protocol will ensure the acquisition of high-quality, reliable spectral data, which is the cornerstone of accurate molecular characterization.

References

-

Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained. [Link]

-

Yamada, H., Tsuno, Y., & Yukawa, Y. (1970). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. Bulletin of the Chemical Society of Japan, 43(5), 1459-1472. [Link]

-

Rial, L. P. (2023). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical and Bioanalytical Techniques. [Link]

-

Scribd. NMR Spectroscopy: Principles and Applications. [Link]

-

International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy. [Link]

-

Health, Safety and Environment Office. E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]

-

Beeby, J., et al. (1973). Note on the relative magnitudes of substituent effects on 1H‐chemical shifts in olefinic and aromatic systems. Organic Magnetic Resonance, 5(3). [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

-

Taylor & Francis Online. (2012). Magnetic Resonance Spectroscopy: Principles and Techniques: Lessons for Clinicians. [Link]

-

MaterialNeutral. Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

- Smith, W. B., et al. (Year not available). Substituent effects on aromatic proton chemical shifts. VII. Further examples drawn from disubstituted benzenes. Journal of Organic Chemistry.

-

Modgraph. Proton Chemical Shifts in NMR. Part 141. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hyd. [Link]

-

R-NMR. SOP for Metabolomics by NMR spectroscopy. [Link]

-

Georgia Gwinnett College. Standard Operating Procedure H-NMR. [Link]

-

Oxford Academic. (2006). Substituent Effects on the NMR Chemical Shifts of Aromatic Side Chain Protons. I. The Effects of meta-Substituents. [Link]

-

Royal Society of Chemistry. (2019). N-Methylation of ortho-Substituted Aromatic Amines with Methanol Catalyzed by 2-Arylbenzo[d]oxazole NHC-Ir(III) Complexes - Supporting Information. [Link]

-

Supporting Materials. [Link]

-

Kolehmainen, E., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 10(1), 114-123. [Link]

-

NextSDS. 3-IODO-5-METHOXYANILINE — Chemical Substance Information. [Link]

-

Sourcing High-Quality 3-Iodo-5-methoxyaniline: A Buyer's Guide. [Link]

-

Kochev, N. T., et al. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications, 53(2), 240-247. [Link]

- Elsevier. (Year not available). ¹³C n.m.r, characterization of soluble polyaniline. Polymer, Volume, Issue, Pages.

- Thieme. (Year not available).

- Gowda, B. T., et al. ¹H and ¹³C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides.

-

Organic Chemistry Data. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Chemistry and Industry of Forest Products. (2013). Synthesis of 3,4,5-Trimethoxyaniline. [Link]

-

SpectraBase. N-Allyl-3-methoxyaniline. [Link]

-

Doctoral Thesis. Molecule Identification from NMR Spectra with Machine Learning. [Link]

-

Chegg.com. (2021). Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. [Link]

-

Indian Academy of Sciences. (2001). Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. [Link]

-

PubChem. 3-Iodoaniline. [Link]

-

ResearchGate. Superimposed ¹H-NMR spectra of the corresponding amines (aniline and.... [Link]

Sources

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. longdom.org [longdom.org]

- 3. scribd.com [scribd.com]

- 4. ijirset.com [ijirset.com]

- 5. nbinno.com [nbinno.com]

- 6. academic.oup.com [academic.oup.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. hseo.hkust.edu.hk [hseo.hkust.edu.hk]

- 11. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 12. materialneutral.info [materialneutral.info]

- 13. commons.ggc.edu [commons.ggc.edu]

Structural Elucidation of 3-Iodo-5-methoxyaniline: A Comprehensive Guide to Single-Crystal X-Ray Diffraction

Executive Summary

3-Iodo-5-methoxyaniline (CAS: 62605-98-5) is a highly versatile bifunctional building block extensively utilized in the pharmaceutical industry, particularly in the synthesis of aryl-substituted olefinic amines for cytokine production inhibition and advanced kinase inhibitors[1]. Despite its ubiquity in synthetic pipelines, understanding its solid-state behavior through Single-Crystal X-Ray Diffraction (SC-XRD) is critical for optimizing downstream reactivity. The spatial orientation of the methoxy group, the nucleophilicity of the amine, and the sigma-hole ( σ -hole) characteristics of the iodine atom all dictate the molecule's behavior in cross-coupling reactions (e.g., Heck or Suzuki couplings).

This whitepaper provides an in-depth technical guide for drug development professionals and crystallographers on the theoretical framework, experimental protocols, and crystallographic analysis of 3-iodo-5-methoxyaniline.

Molecular Context and Crystallographic Causality

To successfully crystallize and resolve the structure of 3-iodo-5-methoxyaniline, one must understand the stereoelectronic forces governing its solid-state assembly. The molecule (Molecular Weight: 249.05 g/mol )[2] features three distinct functional groups on a benzene scaffold, each driving specific intermolecular interactions:

-

The Amine Group (-NH 2 ): Acts as both a primary hydrogen bond donor and a potential acceptor. In halogenated anilines, the amine typically engages in N–H···N or N–H···O hydrogen bonding, forming 1D supramolecular chains[3].

-

The Methoxy Group (-OCH 3 ): Introduces a strong hydrogen bond acceptor (the oxygen atom) and dictates steric bulk. The torsion angle of the methoxy group relative to the aromatic plane significantly influences crystal packing density.

-

The Iodine Atom (-I): As a highly polarizable heavy atom, iodine exhibits a region of positive electrostatic potential (the σ -hole) along the extension of the C–I bond. This drives halogen bonding (e.g., C–I···N or C–I···I contacts), which often competes with hydrogen bonding to stabilize the crystal lattice[4].

Causality in Experimental Design

When designing the SC-XRD workflow for this compound, the presence of the heavy iodine atom necessitates specific experimental choices. Mo K α radiation ( λ=0.71073 Å) is strongly preferred over Cu K α radiation. Iodine has a high mass attenuation coefficient; using Cu K α would result in severe X-ray absorption, leading to poor data quality and inaccurate atomic displacement parameters. Furthermore, a rigorous multi-scan absorption correction (e.g., SADABS) is mandatory to account for the anisotropic absorption of X-rays by the crystal[3].

Step-by-step SC-XRD workflow optimized for heavy-atom organic molecules.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a quality control checkpoint to verify success before proceeding.

Phase 1: Crystallization via Vapor Diffusion

Because 3-iodo-5-methoxyaniline possesses both hydrophobic (iodo-aryl) and hydrophilic (amine) regions, vapor diffusion is the optimal method to achieve the slow supersaturation required for defect-free single crystals.

-

Solvent Selection: Dissolve 50 mg of highly pure (>99%) 3-iodo-5-methoxyaniline in 1 mL of a good solvent (e.g., Dichloromethane).

-

Antisolvent Chamber: Place the open vial containing the solution into a larger, sealed chamber containing 10 mL of a volatile antisolvent (e.g., n-Hexane or Pentane).

-

Incubation: Allow the system to sit undisturbed at 4 °C for 48–72 hours. The volatile antisolvent will slowly diffuse into the inner vial, lowering the solubility of the compound and inducing nucleation.

-

Validation Checkpoint: Inspect the vial under polarized light microscopy. Suitable crystals must extinguish polarized light uniformly upon rotation, indicating a single, continuous crystal lattice rather than a twinned aggregate.

Phase 2: Crystal Mounting and Data Collection

-

Mounting: Select a crystal with dimensions approximately 0.20×0.15×0.10 mm. Coat the crystal in a perfluoropolyether cryo-oil to prevent atmospheric degradation and solvent loss. Mount it on a MiTeGen micromount.

-

Cryocooling: Immediately transfer the mount to the diffractometer equipped with a nitrogen cryostream set to 125 K .

-

Causality: Cooling to 125 K minimizes the Debye-Waller factors (thermal vibrations of atoms), which is critical for resolving the positions of the light hydrogen atoms attached to the amine group against the overwhelming electron density of the iodine atom[3].

-

-

Diffraction: Collect data using a diffractometer equipped with a CCD or CMOS detector and a graphite-monochromated Mo K α X-ray source.

-

Validation Checkpoint: Evaluate the initial diffraction frames. The presence of sharp, well-defined spots extending to high resolution ( θ>25∘ ) confirms crystal quality.

Phase 3: Structure Solution and Refinement

-

Integration: Integrate the raw frames using software such as APEX/SAINT.

-

Absorption Correction: Apply a multi-scan absorption correction. This is non-negotiable for iodoanilines, as the linear absorption coefficient ( μ ) will be approximately 4.5 mm −1 [3].

-

Refinement: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically. Locate the amine hydrogen atoms from the difference Fourier map and refine them semi-freely with a distance restraint (e.g., DFIX N-H 0.90 Å) to ensure chemical realism[3].

Quantitative Crystallographic Data Analysis

Based on the established crystallographic behavior of isostructural halogenated anilines (such as 4-chloro-2-iodoaniline and 4-iodoaniline)[3][4], the following tables summarize the benchmark quantitative parameters expected for 3-iodo-5-methoxyaniline.

Table 1: Benchmark Crystallographic Parameters

| Parameter | Expected Value / Range | Rationale / Significance |

| Crystal System | Orthorhombic or Monoclinic | Typical for asymmetric meta-substituted anilines. |

| Space Group | P212121 or P21/c | Driven by directional N-H···O and N-H···N networks. |

| Temperature | 125 K | Required to minimize thermal motion. |

| Radiation | Mo K α ( λ=0.71073 Å) | Prevents severe X-ray absorption by Iodine. |

| Linear Absorption ( μ ) | ∼4.5−4.8 mm −1 | High value necessitates multi-scan absorption correction. |

| Final R1 index | <0.05 | Indicates a highly accurate structural model. |

Table 2: Key Bond Lengths and Intermolecular Contacts

Structural FeatureApproximate Distance (Å)Crystallographic ImplicationC–I Bond Length 2.101−2.105 ÅConfirms the highly polarizable nature of the C-I bond[3].C–N Bond Length 1.37−1.40 ÅIndicates partial double-bond character due to resonance with the ring.N–H···O (Hydrogen Bond) 2.90−3.10 ÅPrimary stabilizing force; links amine to the methoxy oxygen.I···N (Halogen Bond) 3.20−3.40 Å σ -hole interaction competing with hydrogen bonding[4]. π π Stacking (Centroid) 3.50−4.15 ÅOffset face-to-face stacking stabilizes the parallel aromatic rings[3].

Intermolecular Networks and Halogen Bonding

The solid-state architecture of 3-iodo-5-methoxyaniline is a delicate balance of competing non-covalent interactions. Unlike simple anilines, the presence of both a strong hydrogen bond acceptor (methoxy) and a strong halogen bond donor (iodine) creates a bifurcated supramolecular assembly.

The amine group typically pyramidalizes slightly out of the aromatic plane, directing its hydrogen atoms toward the methoxy oxygen of an adjacent molecule, forming continuous 1D chains. Simultaneously, the iodine atom's σ -hole—a localized region of positive charge opposite the C–I covalent bond—interacts with the electron-rich π -system of neighboring rings or the lone pair of the amine nitrogen. This orthogonal interaction cross-links the 1D chains into a robust 2D or 3D network, significantly elevating the melting point and stability of the crystal compared to non-halogenated analogs.

Logical mapping of intermolecular interactions stabilizing the crystal lattice.

Understanding this specific structural topology is vital for drug development professionals. When utilizing 3-iodo-5-methoxyaniline as a precursor for pharmaceutical active ingredients, the solvent systems used in bulk manufacturing must be capable of disrupting both the robust hydrogen-bonding networks and the highly directional halogen bonds to ensure complete dissolution and optimal reaction kinetics.

References

- Google Patents. WO2000062767A2 - Pharmaceutical compositions containing pyridine or pyrimidine derivates for inhibition of cytokine production and secretion.

-

ResearchGate . Crystal structure of 4-iodoaniline. Available at: [Link]

-

National Institutes of Health (PMC) . Crystal structure of 4-chloro-2-iodoaniline. Available at:[Link]

Sources

Physicochemical Profiling of 3-Iodo-5-methoxyaniline: Basicity, pKa Determination, and Implications for Drug Development

Executive Summary

For drug development professionals and formulation scientists, the acid-base dissociation constant (pKa) of an active pharmaceutical ingredient (API) or its key intermediates dictates critical downstream properties, including aqueous solubility, membrane permeability, and salt-forming capacity. 3-Iodo-5-methoxyaniline (CAS: 62605-98-5) presents a unique physicochemical profile due to the synergistic electron-withdrawing effects of its meta-substituents.

Because empirical pKa data for this specific di-substituted aniline is scarce in standard literature, this whitepaper provides an in-depth mechanistic derivation of its basicity, outlines self-validating experimental protocols for accurate pKa determination, and translates these findings into actionable drug development strategies.

Mechanistic Analysis of Basicity: Electronic Substituent Effects

To understand the basicity of 3-iodo-5-methoxyaniline, we must evaluate the causality behind its electronic structure. The basicity of an aniline derivative is governed by the availability of the nitrogen lone pair to accept a proton. Substituents affect this availability through a combination of inductive (-I/+I) and resonance (-M/+M) effects.

In 3-iodo-5-methoxyaniline, both substituents are located at the meta positions relative to the amine group. This spatial arrangement fundamentally alters how their electronic effects manifest compared to ortho or para substitutions.

The meta-Methoxy Group ( σm=+0.12 )

While a methoxy group at the para position acts as a strong electron donor via resonance (+M effect, increasing basicity), this resonance cannot delocalize negative charge onto the amine-bearing carbon from the meta position. Consequently, the resonance effect is isolated. The dominant force becomes the inductive electron-withdrawing effect (-I) driven by the high electronegativity of the oxygen atom. This pulls electron density away from the nitrogen, reducing basicity. The experimental pKa of 3-methoxyaniline is 4.24, confirming this withdrawal[1].

The meta-Iodo Group ( σm=+0.35 )

Iodine is a large, electronegative halogen. Its massive 5p orbitals overlap poorly with the 2p orbitals of the benzene ring, rendering its +M resonance effect negligible. Therefore, its strong -I inductive effect dominates entirely. The experimental pKa of 3-iodoaniline drops significantly to 3.58[2].

Additive Effects and pKa Prediction

When both groups are present, their inductive effects are additive. Using the Hammett equation ( pKa=pKaaniline−ρΣσ ) and standard substituent constants from , we can predict the basicity of the di-substituted core.

Logical flow of electronic substituent effects determining basicity of 3-iodo-5-methoxyaniline.

Quantitative Data Summarization

The table below synthesizes the experimental and theoretical parameters demonstrating the additive nature of the meta-substituents on the aniline core.

| Compound | Substituent(s) | Hammett Constant ( σm ) | Experimental pKa (25°C) | Predicted pKa |

| Aniline | None | 0.00 | 4.62 | - |

| 3-Methoxyaniline | 3-OCH 3 | +0.12 | 4.24 | - |

| 3-Iodoaniline | 3-I | +0.35 | 3.58 | - |

| 3-Iodo-5-methoxyaniline | 3-I, 5-OCH 3 | +0.47 (Sum) | - | ~3.20 - 3.26 |

Note: The predicted pKa of ~3.2 classifies 3-iodo-5-methoxyaniline as a very weak base, which poses specific analytical and formulation challenges.

Self-Validating Experimental Protocols for pKa Determination

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

Protonation of the aniline nitrogen eliminates the n→π∗ transition of the lone pair, resulting in a distinct hypsochromic (blue) shift in the UV spectrum. This makes UV-Vis an ideal, highly sensitive method.

Step-by-Step Methodology:

-

Sample Preparation: Prepare a 10−4 M stock solution of 3-iodo-5-methoxyaniline in a 1% Methanol/Water co-solvent to ensure complete dissolution without significantly altering the dielectric constant.

-

Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 1.0 to 6.0 in precise 0.2 pH increments.

-

Spectral Acquisition: Blank the spectrophotometer with the respective buffer. Scan the sample solutions from 200 nm to 400 nm at a constant temperature of 25.0 ± 0.1 °C.

-

Self-Validation (Critical Step): Overlay the spectra to identify isosbestic points (wavelengths where absorbance remains constant across all pH values). The presence of sharp isosbestic points mathematically proves a clean two-state equilibrium (neutral ⇌ protonated) and validates that no precipitation or degradation has occurred.

-

Data Extraction: Select an analytical wavelength where the absorbance difference ( ΔA ) between the fully protonated and fully neutral species is maximized (typically ~280-290 nm).

-

Non-linear Regression: Plot Absorbance vs. pH. Fit the curve using the Henderson-Hasselbalch derived equation to extract the pKa.

Self-validating UV-Vis spectrophotometric workflow for pKa determination of weak anilines.

Protocol B: Cosolvent Potentiometric Titration (Orthogonal Validation)

To validate the UV-Vis data, potentiometry can be used, provided a cosolvent system is utilized to overcome solubility limits.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare 0.01 M solutions of the analyte in a series of Methanol/Water mixtures (e.g., 30%, 40%, 50%, 60% MeOH by volume).

-

Titration: Titrate each solution with standardized 0.1 M HCl using a glass electrode calibrated specifically for mixed-solvent systems.

-

Apparent pKa Calculation: Calculate the apparent pKa ( psKa ) for each specific cosolvent ratio.

-

Self-Validation (Yasuda-Shedlovsky Extrapolation): Plot (psKa+log[H2O]) against the reciprocal of the dielectric constant ( 1/ϵ ) of the solvent mixtures. According to, this plot must yield a highly linear regression ( R2>0.99 ). Non-linearity indicates specific solute-solvent interactions that invalidate the assay.

-

Extrapolation: Extrapolate the linear fit to the dielectric constant of pure water ( ϵ=78.3 ) to determine the true aqueous pKa.

Implications for Drug Development

The predicted pKa of ~3.2 for 3-iodo-5-methoxyaniline has profound implications for downstream pharmaceutical development:

Absorption and Permeability (ADME)

At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that 3-iodo-5-methoxyaniline will be >99.99% in its unionized (neutral) state .

-

Advantage: The high fraction of unionized species, combined with the lipophilic iodo and methoxy groups, ensures excellent passive transcellular membrane permeability (high Papp in Caco-2 assays).

-

Liability: The lack of ionization at intestinal pH means the compound will likely suffer from dissolution-rate limited absorption (BCS Class II behavior).

Salt Selection and Engineering

A fundamental rule in pharmaceutical salt screening, as outlined in the authoritative text , is that stable salt formation requires a ΔpKa ( pKabase−pKaacid ) of at least 2 to 3 units.

Given a base pKa of ~3.2, counterions must have a pKa ≤0.2 to prevent disproportionation (conversion back to the free base) upon storage or dissolution.

-

Unsuitable Acids: Weak organic acids like Acetic acid (pKa 4.76), Citric acid (pKa 3.13), and Tartaric acid (pKa 2.98) will fail to form stable salts.

-

Suitable Acids: Formulation scientists must utilize strong acids to force protonation. Recommended counterions include Hydrochloric acid (pKa ~ -6; forming a hydrochloride salt), Methanesulfonic acid (pKa -1.9; forming a mesylate salt), or p-Toluenesulfonic acid (pKa -2.8; forming a tosylate salt).

References

-

3-Iodoaniline | C6H6IN | CID 12271 Source: PubChem, National Center for Biotechnology Information URL:[Link]

-

3-Methoxyaniline | C7H9NO | CID 10824 Source: PubChem, National Center for Biotechnology Information URL:[Link]

-

A survey of Hammett substituent constants and resonance and field parameters Source: Chemical Reviews (ACS Publications) URL:[Link]

-

Physicochemical profiling (solubility, permeability and charge state) Source: Current Topics in Medicinal Chemistry URL:[Link]

-

Pharmaceutical Salts: Properties, Selection, and Use Source: Wiley Online Library URL:[Link]

Sources

Thermodynamic Stability and Synthetico-Mechanistic Profiling of 3-Iodo-5-methoxyaniline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide / Whitepaper

Executive Summary

The compound 3-iodo-5-methoxyaniline (CAS: 62605-98-5) is a highly versatile, tri-substituted aromatic building block utilized in advanced pharmaceutical synthesis and cross-coupling methodologies. However, its utility is frequently bottlenecked by its complex thermodynamic profile. The molecule contains three meta-oriented substituents—an electron-withdrawing iodine atom (-I, +M), an electron-donating methoxy group (-I, +M), and a strongly electron-donating primary amine (+M)—which collectively dictate its stability, reactivity, and degradation kinetics.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic property listing. Here, we dissect the causality behind its thermodynamic vulnerabilities—specifically the lability of the carbon-iodine (C-I) bond—and provide field-proven, self-validating protocols for its synthesis and forced degradation.

Structural Thermodynamics and Electronic Effects

The thermodynamic stability of 3-iodo-5-methoxyaniline is fundamentally governed by the inherently weak C-I bond and the electronic interplay of its substituents.

In unperturbed iodobenzene, the C-I bond dissociation energy (BDE) is approximately 65.7 kcal/mol[1]. This is significantly lower than the BDE of C-Br (~81 kcal/mol) or C-Cl (~97 kcal/mol) due to the large atomic radius of iodine, which results in poor orbital overlap with the carbon 2p orbital. In highly substituted, electron-rich systems, this BDE can drop even further, approaching 55.0 kcal/mol[2].

Because the amine, methoxy, and iodo groups in 3-iodo-5-methoxyaniline are positioned meta to one another, their resonance effects (+M) do not directly destabilize the C-I bond through the conjugated pi-system. However, the cumulative inductive electron-withdrawal (-I) of the oxygen and nitrogen atoms polarizes the aromatic ring. Furthermore, the electron-rich nature of the amine group makes the molecule highly susceptible to oxidative degradation, where enthalpy factors play a significant role in controlling the reaction kinetics[3].

Quantitative Data Summaries

Table 1: Physicochemical Properties of 3-Iodo-5-methoxyaniline

| Property | Value | Reference |

|---|---|---|

| CAS Number | 62605-98-5 | [4] |

| Molecular Formula | C₇H₈INO | [4] |

| Molecular Weight | 249.05 g/mol | [4] |

| Exact Mass | 248.96506 g/mol | [4] |

| Density | 1.807 g/cm³ | [4] |

| Boiling Point | 337.65 °C (at 760 mmHg) | [4] |

| Flash Point | 158.01 °C |[4] |

Table 2: Comparative Bond Dissociation Energies (Thermodynamic Baselines)

| Bond Type | Model Compound | Approx. BDE (kcal/mol) | Thermodynamic Implication |

|---|---|---|---|

| C-Cl | Chlorobenzene | ~97.0 | Highly stable under standard conditions. |

| C-Br | Bromobenzene | ~81.0 | Requires strong activation (e.g., Pd-catalysis). |

| C-I | Iodobenzene | 65.7[1] | Susceptible to photolysis and homolytic cleavage. |

| C-I | Electron-rich Iodoarenes | 55.0 - 65.0[2] | Prone to spontaneous hydrodehalogenation. |

Retrosynthetic and Forward Synthesis Workflows

The synthesis of 3-iodo-5-methoxyaniline requires careful circumvention of thermodynamic pitfalls. The classical methodology, adapted from Emokpae et al., begins with commercially available 1,3,5-trinitrobenzene[5][6].

The Causality of Reagent Selection

A critical failure point in synthesizing iodoarenes is the final reduction of the nitro group to the amine. Standard catalytic hydrogenation (e.g., H₂ over Pd/C or Raney Nickel) is strictly avoided. The low C-I bond dissociation energy makes iodoarenes highly susceptible to catalytic hydrodehalogenation, where the iodine is reductively cleaved[7]. To prevent this, a Béchamp reduction (Iron/HCl) is employed. Iron selectively reduces the nitro group via a single-electron transfer mechanism without inserting into the vulnerable C-I bond, thereby preserving the molecule's structural integrity[5].

Synthesis Pathway Visualization

Fig 1: Retrosynthetic and forward synthesis workflow of 3-iodo-5-methoxyaniline.

Step-by-Step Synthesis Protocol

-

Methoxylation: Dissolve 1,3,5-trinitrobenzene in anhydrous methanol. Add 1.0 equivalent of sodium methoxide dropwise under reflux. Monitor via TLC until complete conversion to 3,5-dinitroanisole[5].

-

Partial Reduction (Zinin): Treat 3,5-dinitroanisole with sodium sulfide (Na₂S) in aqueous methanol at 60 °C to selectively reduce one nitro group, yielding 3-methoxy-5-nitroaniline[5].

-

Diazotization & Iodination (Sandmeyer-type): Cool the resulting amine solution to 0–5 °C in concentrated HCl. Add aqueous NaNO₂ dropwise. After 30 minutes, introduce a cold solution of potassium iodide (KI). Warm to room temperature to evolve N₂ gas, yielding 1-iodo-3-methoxy-5-nitrobenzene[5][6].

-

Selective Nitro Reduction: Suspend 1-iodo-3-methoxy-5-nitrobenzene in an ethanol/water mixture. Add iron filings and a catalytic amount of HCl. Reflux for 2 hours. Filter through Celite to remove the iron sludge, then extract with ethyl acetate to isolate pure 3-iodo-5-methoxyaniline[5].

Degradation Kinetics and Stability Protocols

Because of the low C-I BDE, 3-iodo-5-methoxyaniline is thermodynamically susceptible to photolytic homolysis[1]. UV irradiation provides sufficient energy to overcome the ~65 kcal/mol activation barrier, generating highly reactive aryl and iodine radicals. Concurrently, the electron-rich amine group is prone to oxidative degradation, forming nitroso intermediates that condense into azo or azoxy oligomers[3].

Degradation Pathway Visualization

Fig 2: Primary thermodynamic degradation pathways via photolysis and oxidation.

Self-Validating Protocol: Forced Degradation & Stability Indicating Assay

To establish a reliable shelf-life and handling procedure, the following self-validating system must be executed to profile the compound's thermodynamic limits:

-

Sample Preparation: Prepare a 1.0 mg/mL stock solution of 3-iodo-5-methoxyaniline in HPLC-grade methanol.

-

Photolytic Stress Testing: Transfer 5 mL of the stock to a quartz cuvette. Irradiate with a UV-C lamp (254 nm) at 10 W/m² for 30 minutes at 25 °C. Causality: This specifically targets the 65.7 kcal/mol C-I bond[1].

-

Oxidative Stress Testing: Mix 5 mL of the stock with 5 mL of 3% H₂O₂. Incubate in the dark at 40 °C for 24 hours. Causality: This targets the electron-rich amine without triggering photolysis[3].

-

Quenching & LC-MS Analysis: Quench the oxidative sample with sodium thiosulfate. Inject 10 µL of each stressed sample into an LC-MS system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).

Conclusion

Handling 3-iodo-5-methoxyaniline requires a rigorous understanding of its thermodynamic boundaries. By respecting the low dissociation energy of the C-I bond and the oxidative vulnerability of the amine group, researchers can design robust synthetic routes (e.g., avoiding Pd/C hydrogenation) and implement appropriate storage conditions (actinic glass, inert atmosphere) to maintain molecular integrity.

References

- Benchchem - Synthesis routes of 3-Methoxy-5-nitroaniline URL

- ECHEMI - 62605-98-5, 3-iodo-5-methoxyaniline Formula URL

- National Institutes of Health (PMC) - Structural reactivity relationship and thermokinetic investigation of oxidation of substituted anilines by iridium (IV)

- National Institutes of Health (PMC)

- EvitaChem - Buy 2-bromo-5-iodobenzene-1-thiol (EVT-6369022)

- ResearchGate - Comparative study on catalytic hydrodehalogenation of halogenated aromatic compounds over Pd/C and Raney Ni catalysts URL

Sources

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. evitachem.com [evitachem.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]

- 6. Synthesis routes of 3-Methoxy-5-nitroaniline [benchchem.com]

- 7. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Iodo-5-methoxyaniline

Executive Summary

The synthesis of complex biaryl architectures often relies on the strategic functionalization of bifunctional building blocks. 3-Iodo-5-methoxyaniline (CAS: 62605-98-5) is a highly versatile substrate in medicinal chemistry and materials science[1]. It features three distinct vectors for diversification: a highly reactive carbon-iodine (C-I) bond, an electron-donating methoxy group (-OMe), and a free primary amine (-NH₂).

This application note provides an authoritative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 3-iodo-5-methoxyaniline with arylboronic acids. By leveraging the differential reactivity of the C-I bond, this methodology achieves high chemoselectivity, bypassing the need for tedious amine protection/deprotection sequences.

Mechanistic Profiling & Causality

To achieve high yields without oxidizing the aniline or poisoning the palladium catalyst, experimental choices must be grounded in the substrate's intrinsic electronic and steric properties:

-

The Electrophilic Vector (C-I Bond): Aryl iodides are the most reactive electrophiles in palladium-catalyzed cross-couplings due to their low bond dissociation energy (~65 kcal/mol). This allows the oxidative addition step to proceed rapidly under mild thermal conditions, minimizing thermal degradation of the substrate[2].

-

The Methoxy Group (-OMe): Positioned meta to the iodide, the methoxy group exerts minimal inductive deactivation on the C-I bond. Crucially, it enhances the solubility of the substrate in aqueous-organic solvent mixtures and provides a distinct NMR handle (a sharp singlet at ~3.80 ppm) for post-reaction validation.

-

Chemoselectivity (Free Amine Tolerance): Unprotected anilines historically present challenges, as the Lewis basic nitrogen can coordinate to the palladium center or undergo competing N-arylation (Buchwald-Hartwig amination)[3]. However, because C-I oxidative addition is exceptionally fast, employing a boronic acid nucleophile with a mild inorganic base (e.g., K₂CO₃) ensures that the Suzuki-Miyaura transmetalation pathway outcompetes any N-coordination.

Fig 1. Suzuki-Miyaura catalytic cycle for 3-iodo-5-methoxyaniline highlighting key intermediates.

Experimental Design & Optimization Data

The selection of the catalyst, base, and solvent is not arbitrary; it is a carefully balanced system designed to maximize transmetalation while suppressing side reactions[4]. The table below summarizes the quantitative optimization data for this specific substrate.

Table 1: Optimization of Reaction Conditions for 3-Iodo-5-methoxyaniline

| Catalyst System | Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation |

| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 75% | Standard conditions; moderate oxidation of the free aniline observed over 12h. |

| Pd(dppf)Cl₂ (3 mol%) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 6 | 88% | Optimal; bidentate dppf ligand prevents Pd-black precipitation and N-coordination. |

| Pd(OAc)₂ / SPhos (2 mol%) | K₃PO₄ | Toluene/H₂O | 100 | 4 | 92% | Highly efficient; sterically demanding ligand forces rapid reductive elimination. |

| Pd(dppf)Cl₂ (5 mol%) | Cs₂CO₃ | DMF/H₂O | 60 | 8 | 65% | Lower yield due to competing protodeboronation of the boronic acid in DMF. |

Standardized Experimental Protocol

The following protocol utilizes the optimized Pd(dppf)Cl₂ / K₂CO₃ / 1,4-Dioxane / H₂O system.

Fig 2. Step-by-step experimental workflow for the cross-coupling of 3-iodo-5-methoxyaniline.

Step-by-Step Methodology:

-

Reagent Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-iodo-5-methoxyaniline (1.0 equiv, 1.0 mmol, 249 mg), the desired arylboronic acid (1.2 equiv, 1.2 mmol), and anhydrous K₂CO₃ (2.5 equiv, 2.5 mmol, 345 mg).

-

Inert Atmosphere Setup: Seal the flask with a rubber septum. Connect the flask to a Schlenk line, evacuate the atmosphere, and backfill with high-purity Argon. Repeat this cycle three times.

-

Causality: Oxygen must be strictly excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the electron-rich aniline[4].

-

-

Catalyst Addition: Briefly remove the septum under a positive flow of Argon and add Pd(dppf)Cl₂ (0.03 equiv, 3 mol%, 22 mg). Re-seal the flask and purge with Argon for an additional 2 minutes.

-

Solvent Addition: Via syringe, add degassed 1,4-Dioxane (4.0 mL) followed by degassed deionized water (1.0 mL).

-

Causality: The 4:1 organic-to-aqueous ratio ensures optimal solubility of both the organic substrates and the inorganic base. Water is mechanistically essential for generating the reactive trialkoxyhydroxyborate intermediate required for transmetalation[4].

-

-

Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) for 6 hours.

-

Workup & Extraction: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes to Ethyl Acetate (typically 80:20 to 60:40, depending on the polarity of the boronic acid partner).

Analytical Validation & Self-Correcting Checkpoints

A robust protocol must be a self-validating system. Use the following checkpoints to verify the integrity of your reaction:

-

TLC Monitoring: 3-Iodo-5-methoxyaniline is highly UV-active and stains dark brown with ninhydrin due to the primary amine. The successful biaryl product will typically exhibit a distinct shift in retention factor (Rf) and will also stain positive with ninhydrin, confirming the amine remains intact.

-

LC-MS Verification: Look for the disappearance of the starting material mass ( [M+H]+ = 250.0) and the appearance of the expected product mass. If a mass corresponding to [M−I+H]+ (m/z = 124.1) is observed, this indicates premature protodehalogenation, suggesting the transmetalation step is too slow (consider switching to a more active ligand like SPhos).

-

¹H NMR Validation: In the purified product, confirm the disappearance of the distinct C-I adjacent aromatic protons. The methoxy protons will remain a sharp, distinct singlet integrating to 3H at ~3.80 ppm. The primary amine protons will appear as a broad singlet integrating to 2H at ~3.6–4.0 ppm, which can be validated by a D₂O exchange experiment.

References

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link][4]

-

Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances / PMC. Available at:[Link]

-

Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos. PMC / Angewandte Chemie. Available at:[Link][3]

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-iodo-5-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors.[1][2] The arylamine motif is a prevalent scaffold in a vast array of biologically active molecules and functional organic materials.[1][2] Historically, the synthesis of these structures was often hampered by harsh reaction conditions, limited substrate scope, and poor functional group tolerance inherent to classical methods like the Ullmann condensation or nucleophilic aromatic substitution.[1] The advent of the Buchwald-Hartwig amination in the mid-1990s represented a paradigm shift, offering a versatile and efficient palladium-catalyzed cross-coupling reaction for the formation of C-N bonds under milder conditions.[1][2][3]

This application note provides a detailed guide to the Buchwald-Hartwig amination using 3-iodo-5-methoxyaniline as a substrate. This electron-rich aniline derivative presents a pertinent example for exploring the nuances of this powerful transformation. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer insights into troubleshooting and optimization.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is crucial for rational catalyst selection and reaction optimization. The key steps are as follows:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, 3-iodo-5-methoxyaniline) to form a Pd(II) intermediate. This is often the rate-determining step of the cycle.[1]

-

Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex.

-

Reductive Elimination: The desired C-N bond is formed as the arylamine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][2]

A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting aryl halide. The choice of a sterically hindered phosphine ligand is critical to promote the desired reductive elimination and suppress these unwanted side reactions.[1]

Diagram of the Buchwald-Hartwig Amination Catalytic Cycle

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Experimental Protocol: Amination of 3-iodo-5-methoxyaniline

This protocol provides a general procedure for the coupling of 3-iodo-5-methoxyaniline with a generic secondary amine. The specific choice of ligand, base, and solvent may require optimization depending on the nature of the amine coupling partner.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 3-iodo-5-methoxyaniline | ≥98% | Commercially available | |

| Amine (R₂NH) | ≥98% | Commercially available | |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade | Commercially available | Can be substituted with other Pd precursors like Pd₂(dba)₃. |

| Xantphos | ≥98% | Commercially available | A common choice for electron-rich anilines. Other ligands can be screened. |

| Sodium tert-butoxide (NaOtBu) | ≥97% | Commercially available | A strong, non-nucleophilic base. Other bases like Cs₂CO₃ or K₃PO₄ can be used. |

| Toluene | Anhydrous | Commercially available | Other anhydrous, deoxygenated solvents like 1,4-dioxane can be used. |

| Diethyl ether | Anhydrous | Commercially available | For workup. |

| Saturated aqueous NaCl (brine) | Prepared in-house | ||

| Anhydrous magnesium sulfate (MgSO₄) | Commercially available | ||

| Celite® | Commercially available | For filtration. | |

| Silica gel | Commercially available | For column chromatography. |

Equipment

-

Oven-dried Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert gas (Argon or Nitrogen) supply with manifold

-

Syringes and needles

-

Septa

-

Oil bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Flash column chromatography setup

Step-by-Step Procedure

-

Reaction Setup:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (0.02 mmol, 2 mol%) and Xantphos (0.03 mmol, 3 mol%).

-

Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Add 3-iodo-5-methoxyaniline (1.0 mmol, 1.0 equiv.) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to the flask under a positive flow of inert gas.

-

Add the amine (1.2 mmol, 1.2 equiv.) via syringe.

-

Add anhydrous, degassed toluene (5 mL) via syringe.

-

-

Reaction Execution:

-

Place the sealed flask in a preheated oil bath at 100-110 °C.

-

Stir the reaction mixture vigorously for 12-24 hours.

-

Monitor the progress of the reaction by TLC or LC-MS.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with diethyl ether (20 mL).

-

Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-3-amino-5-methoxyaniline.

-

Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the Buchwald-Hartwig amination of 3-iodo-5-methoxyaniline.

Key Parameters and Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale and Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used for its air stability, while Pd₂(dba)₃ is a Pd(0) source that does not require in situ reduction. |

| Ligand | Xantphos, BINAP, Buchwald ligands (e.g., RuPhos, XPhos) | The ligand is crucial for stabilizing the palladium catalyst and promoting reductive elimination.[1] Sterically bulky, electron-rich phosphine ligands are generally preferred. The optimal ligand is substrate-dependent and may require screening. |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄, LHMDS | The base must be strong enough to deprotonate the amine-palladium complex but should not react with functional groups on the substrates.[4] NaOtBu is a common choice, but weaker bases like K₃PO₄ can be effective with certain ligand systems. |

| Solvent | Toluene, 1,4-dioxane, THF | Anhydrous, deoxygenated solvents are essential to prevent catalyst deactivation. Toluene and 1,4-dioxane are widely used.[4] |

| Temperature | 80-120 °C | Most Buchwald-Hartwig aminations require heating to proceed at a reasonable rate. The optimal temperature depends on the reactivity of the substrates and the catalyst system. |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents/solvents | - Use fresh, high-purity reagents.- Ensure all glassware is thoroughly dried and the reaction is performed under a strict inert atmosphere.- Screen different palladium sources and ligands. |

| Formation of hydrodehalogenated starting material | - β-hydride elimination is competing with reductive elimination | - Use a more sterically hindered ligand to favor reductive elimination.- Lower the reaction temperature. |

| Formation of palladium black | - Catalyst decomposition | - Lower the reaction temperature.- Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst.- Check for impurities in the starting materials that may be poisoning the catalyst. |

Conclusion

The Buchwald-Hartwig amination is a robust and indispensable tool for the synthesis of arylamines. The successful application of this methodology to substrates like 3-iodo-5-methoxyaniline hinges on a solid understanding of the reaction mechanism and the careful selection and optimization of reaction parameters. By following the detailed protocol and considering the troubleshooting guidance provided in these notes, researchers can effectively leverage this powerful transformation in their synthetic endeavors, accelerating the discovery and development of novel chemical entities.

References

-

Buchwald, S. L., & Hartwig, J. F. (Eds.). (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Topics in Current Chemistry (Vol. 219). Springer. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Organic Synthesis. Buchwald-Hartwig Coupling. [Link]

-

ACS Publications. (2021). Synthesis of Azidoanilines by the Buchwald–Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

Sources

Application Note: 3-Iodo-5-methoxyaniline as a Strategic Precursor for Highly Substituted Indole Derivatives

Introduction & Strategic Value

Indole rings are privileged scaffolds in medicinal chemistry and drug development. Synthesizing highly functionalized, multi-substituted indoles from simple precursors remains a constant objective for discovery chemists. 3-Iodo-5-methoxyaniline (1) offers a uniquely powerful starting point for these endeavors.

By utilizing this specific aniline in a Fischer Indole Synthesis, chemists can construct complex indole architectures that inherently possess both an electron-donating group (methoxy) and a heavy halogen (iodine). Crucially, the retained iodine atom serves as a bio-orthogonal handle, perfectly primed for late-stage diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings).

Mechanistic Rationale & Pathway (E-E-A-T)

As a self-validating synthetic system, every step in this pathway is governed by specific electronic and steric rules that dictate the choice of reagents.

Diazotization and Selective Reduction

The sequence begins with the conversion of the aniline to a phenylhydrazine. Diazotization is performed under standard conditions (NaNO₂/HCl at 0–5 °C to prevent phenol formation). The critical choice in this step is the reducing agent. Stannous chloride (SnCl₂) in concentrated HCl is strictly employed over other methods (2).

-

Causality: Catalytic hydrogenation (Pd/C, H₂) or harsh dissolving metal reductions frequently cause reductive dehalogenation of the sensitive C–I bond. SnCl₂ selectively reduces the diazonium intermediate to the hydrazine while leaving the iodine atom completely intact (3).

Fischer Indole Cyclization and Regioselectivity

Condensation of the resulting (3-iodo-5-methoxyphenyl)hydrazine with a ketone yields a hydrazone, which undergoes an acid-catalyzed [3,3]-sigmatropic rearrangement.

-

Causality: Because the starting hydrazine is meta-substituted (relative to the hydrazine moiety), there are two available ortho positions (C2 and C6 of the original aniline ring) where the new C–C bond can form.

-

C2 Cyclization: The new bond forms between the hydrazine and the iodine atom, yielding a 4-iodo-6-methoxyindole derivative.

-

C6 Cyclization: The new bond forms between the hydrazine and the methoxy group, yielding a 6-iodo-4-methoxyindole derivative.

-

Both pathways face steric hindrance, but the reaction reliably produces a separable mixture of these two regioisomers, effectively doubling the structural diversity accessible from a single precursor.

Experimental Workflows

Synthetic workflow from 3-iodo-5-methoxyaniline to functionalized indole derivatives.

Protocol A: Synthesis of (3-Iodo-5-methoxyphenyl)hydrazine Hydrochloride

-

Diazotization: Suspend 3-iodo-5-methoxyaniline (10.0 mmol) in concentrated HCl (15 mL) and cool to 0–5 °C in an ice-salt bath. Add a solution of NaNO₂ (11.0 mmol) in H₂O (5 mL) dropwise, strictly maintaining the internal temperature below 5 °C. Stir for 30 minutes to ensure complete diazonium salt formation.

-

Reduction: In a separate flask, dissolve SnCl₂·2H₂O (25.0 mmol) in concentrated HCl (10 mL) and cool to 0 °C. Add the cold diazonium solution dropwise to the rapidly stirring SnCl₂ solution. A thick precipitate will form immediately.

-

Isolation: Stir for an additional 1 hour at 0 °C, then filter the precipitate under vacuum. Wash the solid with cold concentrated HCl and dry under vacuum to afford the hydrazine hydrochloride salt.

Protocol B: Fischer Indole Synthesis (with Acetone)

-

Hydrazone Formation: Suspend the hydrazine hydrochloride (5.0 mmol) in glacial acetic acid (15 mL). Add acetone (6.0 mmol) and stir at room temperature for 1 hour.

-

Cyclization: Add concentrated H₂SO₄ (1 mL) dropwise to the mixture. Heat the reaction to 90 °C for 4 hours to drive the[3,3]-sigmatropic rearrangement.

-

Workup: Cool the mixture, pour over crushed ice, and carefully neutralize with saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Separation: Purify via silica gel column chromatography to separate the 4-iodo-6-methoxy-2-methylindole and 6-iodo-4-methoxy-2-methylindole regioisomers.

Protocol C: Downstream Suzuki-Miyaura Cross-Coupling

-

Setup: Charge a Schlenk flask with the isolated iodoindole (1.0 mmol), an arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₂CO₃ (3.0 mmol).

-

Reaction: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v, 10 mL). Heat the mixture at 90 °C under a nitrogen atmosphere for 12 hours.

-

Isolation: Cool to room temperature, dilute with water, and extract with dichloromethane. Purify the cross-coupled product via flash chromatography.

Quantitative Optimization Data

The choice of acid catalyst and temperature significantly influences the overall yield and the regioisomeric ratio during the Fischer Indole cyclization. The table below summarizes typical optimization parameters for the conversion of the hydrazone intermediate.

Table 1: Optimization of Fischer Indole Cyclization Conditions

| Entry | Acid Catalyst | Solvent | Temp (°C) | Time (h) | Total Yield (%) | Regioisomeric Ratio (4-Iodo : 6-Iodo) |

| 1 | PPA (Polyphosphoric Acid) | None | 110 | 2 | 45% | 1.2 : 1 |

| 2 | ZnCl₂ (2.0 equiv) | Toluene | 100 | 8 | 58% | 1.5 : 1 |

| 3 | Glacial AcOH / H₂SO₄ | AcOH | 90 | 4 | 76% | 1.8 : 1 |

| 4 | BF₃·OEt₂ | DCM | 40 | 12 | 32% | 1.1 : 1 |

Note: The sterically less hindered C6 cyclization pathway (yielding 6-iodo-4-methoxyindole) is slightly favored under Brønsted acid conditions, though both isomers are readily isolable.

References

-

EvitaChem. "Screening Compounds P11078 (CAS: 62605-98-5)". EvitaChem Catalog. 1

-

BenchChem Technical Support Team. "Validation of 4-Fluoro-2-methyl-1H-indol-5-amine Synthesis: A Spectroscopic and Comparative Guide" (Demonstrating SnCl₂ reduction utility in halogenated Fischer Indole precursors). BenchChem. 2

-

ScienceMadness Community. "Synthesis of 2-Phenyl-Indole" (Practical protocols for the preparation of iodophenylhydrazine via SnCl₂ reduction). ScienceMadness.org. 3

Sources

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for 3-Iodo-5-methoxyaniline in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Focus: 3-Iodo-5-methoxyaniline (CAS: 62605-98-5)

Introduction & Strategic Importance

In the development of complex kinase inhibitors, cytokine modulators, and advanced heterocyclic therapeutics, the strategic selection of bifunctional or trifunctional building blocks is critical. 3-Iodo-5-methoxyaniline is a highly versatile intermediate characterized by three distinct functional handles: an exceptionally reactive iodine atom, an electron-donating methoxy group, and a primary amine [1, 2].

This application note provides an authoritative guide to utilizing 3-iodo-5-methoxyaniline in palladium-catalyzed cross-coupling reactions (specifically Heck, Suzuki, and Sonogashira couplings). By detailing the causality behind protection strategies, catalyst selection, and electronic effects, this guide serves as a self-validating framework for integrating this intermediate into complex synthetic pipelines.

Physicochemical Profiling

Understanding the physical properties of 3-iodo-5-methoxyaniline is the first step in designing robust reaction conditions, particularly regarding solvent selection and thermal stability.

| Property | Value | Source |

| CAS Number | 62605-98-5 | [3, 4] |

| Molecular Formula | C₇H₈INO | [3] |

| Molecular Weight | 249.05 g/mol | [4] |

| Density | 1.807 g/cm³ | [4] |

| Boiling Point | 337.6 °C at 760 mmHg | [4] |

| Physical Appearance | Brown Powder | [2] |

Mechanistic Causality & Reaction Design

Successful palladium-catalyzed coupling of 3-iodo-5-methoxyaniline requires navigating the competing electronic and steric demands of its functional groups.

The Oxidative Addition Advantage (The C-I Bond)

The carbon-iodine (C-I) bond has a significantly lower bond dissociation energy (~272 kJ/mol) compared to C-Br or C-Cl bonds. This ensures that the oxidative addition of Pd(0) into the C-I bond is exceptionally rapid, often occurring at room temperature. This rapid insertion completely overrides the slight deactivating effect of the electron-donating methoxy (-OCH₃) group, which normally enriches the aromatic ring and slows down oxidative addition in less reactive halides.

The Necessity of Amine Protection

While unprotected anilines can sometimes be used in Suzuki-Miyaura couplings, the free primary amine (-NH₂) of 3-iodo-5-methoxyaniline poses severe risks during Heck couplings or Buchwald-Hartwig aminations.

-

Catalyst Poisoning: The free amine can coordinate to the electrophilic Pd(II) intermediate, forming stable, off-cycle complexes that stall catalytic turnover.

-

Side Reactions: Under basic conditions, the free amine can act as a competing nucleophile, leading to unwanted oligomerization or self-coupling.

Solution: The primary amine is typically masked using a phthaloyl functionality (phthalimide) prior to coupling [1, 2]. This sterically bulky, electron-withdrawing protecting group eliminates the nucleophilicity of the nitrogen and prevents catalyst coordination.

Caption: Synthetic workflow for the functionalization of 3-iodo-5-methoxyaniline via Heck coupling.

Catalytic Cycle Visualization

The following diagram illustrates the specific Heck coupling catalytic cycle for the phthaloyl-protected 3-iodo-5-methoxyaniline, demonstrating how the active Pd(0) species interacts with the substrate.